molecular formula C11H18N3O2+ B13329477 1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium CAS No. 755750-26-6

1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium

Cat. No.: B13329477
CAS No.: 755750-26-6
M. Wt: 224.28 g/mol
InChI Key: FBGTXVUBICLYIK-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and an imidazolium core. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

The synthesis of 1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylmorpholine with a suitable carbonyl compound to form the intermediate. This intermediate is then reacted with a methylating agent to introduce the methyl group on the imidazolium ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups on the morpholine or imidazolium rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

    Biology: The compound has been studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: In industrial applications, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

1-(2,6-Dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium can be compared with other similar compounds, such as:

    1-(2,6-Dimethylmorpholine-4-carbonyl)-1H-pyrazol-5-amine: This compound shares a similar morpholine ring but differs in the core structure, which is a pyrazole instead of an imidazolium.

    1-Cyclopropyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one: This compound has a cyclopropyl group and a pyrrolidinone core, making it structurally distinct from the imidazolium compound.

    4-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine: Similar to the pyrazole derivative, this compound has a pyrazole core and a methyl group, differing from the imidazolium structure.

The uniqueness of this compound lies in its imidazolium core, which imparts specific chemical properties and reactivity that are distinct from other similar compounds.

Properties

CAS No.

755750-26-6

Molecular Formula

C11H18N3O2+

Molecular Weight

224.28 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-methylimidazol-3-ium-1-yl)methanone

InChI

InChI=1S/C11H18N3O2/c1-9-6-14(7-10(2)16-9)11(15)13-5-4-12(3)8-13/h4-5,8-10H,6-7H2,1-3H3/q+1

InChI Key

FBGTXVUBICLYIK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)N2C=C[N+](=C2)C

Origin of Product

United States

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